molecular formula C18H16N2O3 B1210432 Citrus red 2 CAS No. 6358-53-8

Citrus red 2

Cat. No. B1210432
CAS RN: 6358-53-8
M. Wt: 308.3 g/mol
InChI Key: GJUABKCEXOMRPQ-UHFFFAOYSA-N
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Description

Citrus Red 2 is an artificial dye that belongs to the mono-azo group of dyes . It is used to color orange skins . The chemical name for Citrus Red 2 is 1-(2,5-Dimethoxyphenylazo)-2-naphthol .


Synthesis Analysis

The synthesis of Citrus Red 2 involves the reaction of 2,5-dimethoxyaniline with 2-naphthol . The resulting compound is an orange to yellow solid or a dark red powder .


Molecular Structure Analysis

The molecular formula of Citrus Red 2 is C18H16N2O3 . It has a molecular weight of 308.34 g/mol . The percent composition is C 70.12%, H 5.23%, N 9.09%, O 15.57% .


Chemical Reactions Analysis

Citrus Red 2 is an azo compound. Azo compounds can form toxic gases when mixed with certain substances, and they can be explosive when suspended in air at specific concentrations .


Physical And Chemical Properties Analysis

Citrus Red 2 is an orange to yellow solid or a dark red powder . It has a melting point of 156 °C . It is not soluble in water, but is readily soluble in many organic solvents .

Scientific Research Applications

Antioxidant and Biological Properties

Citrus species, including blood oranges (Citrus sinensis), are rich in anthocyanins, a type of natural pigment. These pigments are responsible for the red, purple, and blue coloration in many plants and fruits. In blood oranges, anthocyanins contribute to the red color of the flesh and rind. Significant research has focused on the antioxidant capacity of anthocyanins due to their ability to capture free radicals. Studies have also explored their in vitro and in vivo biological properties, including anticarcinogenic capacity and bioavailability for humans (Rapisarda et al., 2022).

Anti-inflammatory Effects

Red oranges have been used in traditional medicine for their health protective properties, particularly for healing sore throat and cough. This suggests notable anti-inflammatory activity. A study evaluated the anti-inflammatory activity of a red orange complex on human keratinocyte cells, finding that it induced a dose-dependent inhibition of certain immune response markers, highlighting its potential for topical use in mitigating the consequences of some skin pathologies (Cardile et al., 2010).

Cardiovascular and Anticancer Benefits

Red oranges have been identified as having potential anticarcinogenic and cardioprotective actions. The red orange juice demonstrates significant antioxidant activity, modulating antioxidant enzyme systems that counteract oxidative damage, which is a contributing factor in diseases such as atherosclerosis, diabetes, and cancer. The synergic effects of its compounds may mediate these beneficial effects, suggesting that a diet rich in red oranges could provide protection against oxidative damage (Grosso et al., 2013).

Biosynthesis and Regulation of Anthocyanins

The biosynthesis of anthocyanins in pigmented sweet oranges is a complex process. The amount and composition of anthocyanins vary greatly depending on factors like variety, maturity, and environmental conditions. Most blood orange varieties require a wide day-night thermal range to maximize color formation. This research provides insights into the production of red oranges with high anthocyanin levels, which is limited to certain regions with specific climate conditions (Lo Piero, 2015).

Mineral Content in Citrus Fruit

A study compared the mineral content between the peel and pulp of various citrus fruits, including oranges. It was found that the peel of most fruits far exceeded the pulp in macro- and micronutrient content. Oranges, specifically, are rich in iron and copper, beneficial for hemoglobin production disorders. They also provide potassium, phosphorus, and manganese, making them a valuable source of these essential nutrients (Czech et al., 2019).

Impact of Storage Temperature on Anthocyanins

Research on the impact of storage temperature on anthocyanins in red oranges revealed that low temperature significantly increased anthocyanin content in the juice vesicles. This increase was correlated with the enhanced expression of genes involved in anthocyanin biosynthesis, providing insight into the environmental factors influencing anthocyanin accumulation in citrus fruits (Lo Piero et al., 2005).

Safety And Hazards

Citrus Red 2 is listed by the International Agency for Research on Cancer (IARC) as a group 2B carcinogen, a substance "possibly carcinogenic to humans" . It is also considered a hazard due to its potential to form toxic gases when mixed with certain substances .

Future Directions

There is ongoing research into finding natural or food-grade alternative colorants to replace Citrus Red 2 . One study found that annatto extract maintained a stable color when applied to oranges and could be a potential alternative .

properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3
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InChI Key

GJUABKCEXOMRPQ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O
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Molecular Formula

C18H16N2O3
Record name CITRUS RED NO. 2
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DSSTOX Substance ID

DTXSID6024838
Record name C.I. Solvent Red 80
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Molecular Weight

308.3 g/mol
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Physical Description

Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992), Orange to yellow or dark red solid; [CAMEO] Red crystalline solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Partially soluble in ethanol and vegetable oils
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Product Name

Citrus red 2

Color/Form

Orange to yellow solid or dark red powder (NTP, 1992), Crystals

CAS RN

6358-53-8
Record name CITRUS RED NO. 2
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Record name 2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]-
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Record name 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol
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Melting Point

311 to 315 °F (NTP, 1992), 156 °C
Record name CITRUS RED NO. 2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
D Wu, J Wang, D Liu, Y Zhang, X Hu - Scientific Reports, 2019 - nature.com
… The main aim of this work was to gain insight into the binding properties between a food colorant, citrus red 2 (CR), and human serum albumin (HSA), which is the predominant protein …
Number of citations: 22 www.nature.com
C Han, B Liu, Z Zhu, F Huang, X Chen… - Journal of Food …, 2012 - Wiley Online Library
… in achieving a favorable and selective citrus red 2 response in a very short time (Rt = 3.85 min). Initial extraction experiments using real citrus red 2-contaminated samples demonstrated …
Number of citations: 5 ift.onlinelibrary.wiley.com
L Hu, S Lei, L Guo - Se pu= Chinese Journal of Chromatography, 2012 - europepmc.org
… An ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/ MS) method was developed for the determination of citrus red 2 (CR2) in navel orange. The sample …
Number of citations: 3 europepmc.org
L Hu, LL Zhong, LA Guo, XF Yang, JF Mao… - Journal of Food Safety …, 2013 - cabdirect.org
… Abstract : Objective: To establish a rapid method for the determination of citrus red 2 (CR2) in … The results showed that 3 samples contained citrus red 2. Conclusion: The sensitivity, …
Number of citations: 0 www.cabdirect.org
XL Xi, L Wang, X Li, SA Li, JZ He, ZF Zou - Journal of Food Safety …, 2013 - cabdirect.org
Objective: To establish an HPLC-DAD method for simultaneous determination of yellow 2G, butter yellow, citrus red 2 and sudan red I-IV. Methods: Samples were extracted directly with …
Number of citations: 2 www.cabdirect.org
G Lehmann, F Jekat, B Binkle, W Otterbein - Fresenius' Zeitschrift für …, 1987 - Springer
… Da der Farbstoff Citrus Red 2 im Handel nicht erh/iltlich ist, haben wir diesen in Anlehnung an die allgemeine Vorschrift zur Darstellung yon Azofarbstoffen [7] synthetisiert und fiir …
Number of citations: 1 link.springer.com
S Kobylewski, MF Jacobson - International journal of occupational …, 2012 - Taylor & Francis
… Toxicity tests on two dyes (Citrus Red 2 and Orange B) also suggest safety concerns, but Citrus Red 2 is used at low levels and only on some Florida oranges and Orange B has not …
Number of citations: 235 www.tandfonline.com
S Sridhar, JH Chandra - Int. J. Chem. Technol. Res, 2014 - researchgate.net
… dyes representing highest binding, (Figure- 1(a)) represents molecular interactions of Azoreductase protein with Ponceau MX, (Figure- 1(b)) represents Azoreductase with Citrus Red 2 …
Number of citations: 15 www.researchgate.net
HT McKone - Journal of Chemical Education, 1977 - ACS Publications
… b Citrus Red 2 is insoluble in water. cBlue 2 fades somewhat … Citrus Red 2, found only in sausage meat andrelated products can be eliminated from consideration if the “foods” analyzed …
Number of citations: 20 pubs.acs.org
MG Corradini - Encyclopedia of food chemistry, 2019 - books.google.com
… dyes such as Amaranth, Citrus Red 2, Litholrubine BK, Ponceau 4R, and Orange B have been limited to specific applications (see Table 1). For example, Citrus Red 2 is only applied to …
Number of citations: 48 books.google.com

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